2,2'-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid
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Overview
Description
2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid is an organic compound with the molecular formula C12H20O4 It is a derivative of cyclohexane, featuring two acetic acid groups attached to a dimethyl-substituted cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid typically involves the following steps:
Starting Material: The process begins with the preparation of 4,4-dimethylcyclohexanone.
Formation of Intermediate: The ketone undergoes a reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding diester.
Hydrolysis and Decarboxylation: The diester is then hydrolyzed to yield the diacid, followed by decarboxylation to produce the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in metabolic processes, influencing their activity and function.
Pathways Involved: It can modulate pathways related to inflammation, pain, and cellular signaling, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Cyclohexanediacetic acid: A similar compound with a cyclohexane ring and two acetic acid groups but without the dimethyl substitution.
2,2’-(Cyclohexane-1,1-diyl)diacetic acid: Another related compound with a cyclohexane ring and two acetic acid groups.
Uniqueness
2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid is unique due to the presence of the dimethyl groups on the cyclohexane ring, which can influence its chemical reactivity and physical properties. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
51111-28-5 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-[1-(carboxymethyl)-4,4-dimethylcyclohexyl]acetic acid |
InChI |
InChI=1S/C12H20O4/c1-11(2)3-5-12(6-4-11,7-9(13)14)8-10(15)16/h3-8H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
AYBICQCXGRPBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CC(=O)O)CC(=O)O)C |
Origin of Product |
United States |
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